![molecular formula C12H10F3NO2 B3171724 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline CAS No. 946697-91-2](/img/structure/B3171724.png)
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a furylmethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Furylmethoxy Group: This can be achieved by reacting furfuryl alcohol with an appropriate halogenating agent to form furfuryl halide.
Attachment to Aniline: The furfuryl halide is then reacted with 4-amino-2-(trifluoromethyl)phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The furylmethoxy group can be oxidized to form corresponding furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
- Synthesis Building Block : 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique electronic properties due to the trifluoromethyl group allow for selective reactions in synthetic pathways.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new materials and chemical entities.
Biology
- Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, research has shown moderate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting possible anti-inflammatory effects.
Medicine
- Drug Development : Due to its unique chemical characteristics, this compound is being explored for its potential use in drug design. The compound's ability to interact with specific biological targets may lead to the development of new therapeutic agents.
- Therapeutic Applications : Ongoing research aims to elucidate the pharmacological profile of this compound, focusing on its binding affinity and selectivity towards various enzymes and receptors.
Industry
- Material Science : The compound is utilized in the production of advanced materials such as polymers and resins. Its unique properties enhance material stability and reactivity, making it suitable for high-performance applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The furylmethoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furylmethoxy)-2-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethyl group.
4-(2-Furylmethoxy)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Biological Activity
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry, is characterized by its unique structure, which includes a trifluoromethyl group and a furylmethoxy moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Research suggests that compounds with similar structures can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects against various diseases.
Antiproliferative Activity
Studies have indicated that derivatives of aniline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in models such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves interference with tubulin polymerization, which is crucial for mitosis.
Case Studies
-
Anticancer Activity :
In a study evaluating the antiproliferative effects of various aniline derivatives, compounds with similar structures to this compound exhibited IC50 values ranging from 0.75 to 10 μM against several cancer cell lines. These compounds were noted for their ability to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting their potential as anticancer agents . -
Enzyme Inhibition :
Another research highlighted the use of similar anilines as probes for studying biological pathways. These compounds were found to inhibit specific enzymes involved in metabolic processes, showcasing their potential utility in drug discovery .
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 (Lung Cancer) | 1.02 | Tubulin polymerization inhibition |
Antiproliferative | MDA-MB-231 (Breast) | 0.91 | Apoptosis via mitochondrial pathway |
Enzyme Inhibition | Various Enzymes | Varies | Modulation of enzyme activity |
Properties
IUPAC Name |
4-(furan-2-ylmethoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9/h1-6H,7,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCEOMRGFADGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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